molecular formula C19H20N2O5 B11626951 6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11626951
M. Wt: 356.4 g/mol
InChI Key: AWWIWXNJNCIQQU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction between these starting materials is often carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at low temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • 2-(3-Nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-methyl-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C19H20N2O5/c1-12-16-11-18(26-3)17(25-2)10-13(16)7-8-20(12)19(22)14-5-4-6-15(9-14)21(23)24/h4-6,9-12H,7-8H2,1-3H3

InChI Key

AWWIWXNJNCIQQU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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